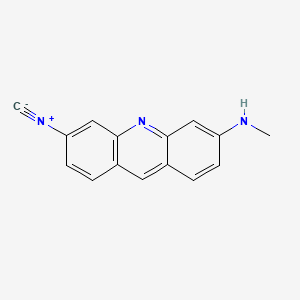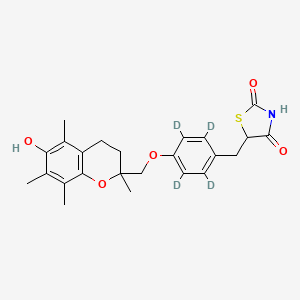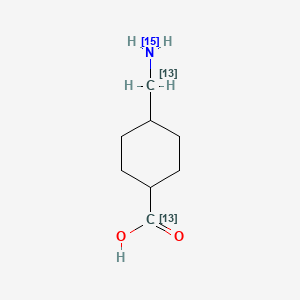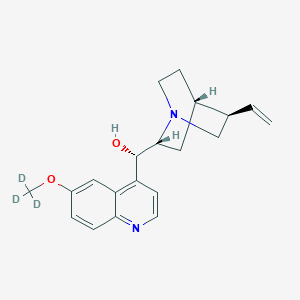![molecular formula C10H13N3O5S B10783470 (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine is a synthetic compound characterized by its unique structural features, including deuterium and nitrofuran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine typically involves multiple steps:
Formation of the Thiazinan Ring: The initial step involves the formation of the 1,4-thiazinan ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a thioester under acidic conditions.
Introduction of Deuterium: Deuterium atoms are introduced through a deuteration process, which can be accomplished using deuterium gas (D2) or deuterated reagents.
Attachment of the Nitrofuran Group: The nitrofuran moiety is introduced via a nucleophilic substitution reaction, where a nitrofuran derivative reacts with the thiazinan intermediate.
Formation of the Methanimine Group: The final step involves the formation of the methanimine group through a condensation reaction between the thiazinan derivative and a suitable aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitrofuran group to an amine, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazinan and nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazinan and nitrofuran compounds.
科学研究应用
Chemistry
In chemistry, (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its unique structural features and the presence of deuterium, which can be used in isotope labeling studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties due to the presence of deuterium.
Industry
In industrial applications, the compound is studied for its potential use in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
作用机制
The mechanism of action of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The nitrofuran group can participate in redox reactions, generating reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
(Z)-N-[3-hydrogen-1,1-dioxo-3-(methyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine: Similar structure but lacks deuterium atoms.
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrobenzene-2-yl)methanimine: Similar structure but has a nitrobenzene group instead of a nitrofuran group.
Uniqueness
The uniqueness of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine lies in the presence of deuterium atoms and the nitrofuran group, which confer distinct chemical and biological properties. The deuterium atoms can enhance the compound’s metabolic stability and alter its reactivity, while the nitrofuran group can participate in unique redox reactions.
属性
分子式 |
C10H13N3O5S |
|---|---|
分子量 |
291.32 g/mol |
IUPAC 名称 |
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-/i1D3,8D |
InChI 键 |
ARFHIAQFJWUCFH-QHTGPPNHSA-N |
手性 SMILES |
[2H]C1(CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-])C([2H])([2H])[2H] |
规范 SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)

![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)


![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![benzyl N-[(1R)-4-carbamimidamido-1-[({[(1S)-4-carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl]carbamoyl}methyl)carbamoyl]butyl]carbamate](/img/structure/B10783432.png)


![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)

![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)
![(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783488.png)
